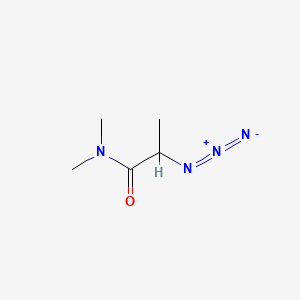

2-Azido-N,N-dimethylpropionamide

Description

2-Azido-N,N-dimethylpropionamide (CAS: 94279-25-1, EC: 304-769-6) is an azide-functionalized amide compound characterized by a propionamide backbone substituted with an azido (-N₃) group and two methyl groups on the nitrogen atom. Its molecular formula is C₅H₈N₄O, with a molecular weight of 140.14 g/mol.

Properties

CAS No. |

56875-23-1 |

|---|---|

Molecular Formula |

C5H10N4O |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

2-azido-N,N-dimethylpropanamide |

InChI |

InChI=1S/C5H10N4O/c1-4(7-8-6)5(10)9(2)3/h4H,1-3H3 |

InChI Key |

JXWBAUHDVUDOLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N(C)C)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the introduction of the azido group onto a suitable precursor, often a halogenated or activated lactone or amide intermediate. The azidation is commonly performed by nucleophilic substitution using sodium azide. Subsequent purification steps yield the azide compound in crystalline or oily form.

Synthesis via Halolactone Intermediate and Sodium Azide

One documented method involves the reaction of a bromo-lactone intermediate with sodium azide in the presence of a phase transfer catalyst such as Aiquat-336. The reaction is carried out in a biphasic system of toluene and water at elevated temperatures (75-80°C) for extended periods (up to 48 hours). After completion, the organic layer is separated, washed, dried, and concentrated. The crude azide residue is then crystallized from a mixture of isopropyl ether and n-hexane to yield the azide compound in purified form.

Reaction conditions summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Halolactone + NaN3 | Toluene, water, Aiquat-336, 75-80°C, 48 h | Formation of azido-lactone intermediate |

| Workup | Extraction, washing, drying, concentration | Crude azide compound |

| Crystallization | 1:2 mixture of isopropyl ether/n-hexane | Pure this compound |

This method is described in patent literature related to the synthesis of related amide derivatives.

Conversion of Cyano Precursors to Amides Followed by Azidation

Another approach involves the conversion of a cyano group in a precursor compound into an amide functionality using a base and an oxidizing agent such as hydrogen peroxide. The base can be inorganic (e.g., sodium hydroxide) or organic (e.g., triethylamine). This amide intermediate can then be subjected to azidation or further functional group transformations to yield the target azido amide.

| Transformation | Reagents/Conditions | Notes |

|---|---|---|

| Cyano to amide | Base (NaOH or triethylamine), H2O2 | Oxidative conversion under mild conditions |

| Azidation | Sodium azide, solvent (e.g., DMF, ethanol) | Nucleophilic substitution on halogenated intermediate |

The use of triethylamine as an organic base and sodium hydroxide as an inorganic base is common in these steps to facilitate the transformations.

Alternative Synthetic Routes via Azido Alcohols and Amino Acid Derivatives

Research on related N,N-dimethylpropionamide derivatives with azido and hydroxyl functionalities shows that azidation can be performed on hydroxy precursors under nucleophilic substitution conditions using sodium azide in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (e.g., 70°C for 48 hours). However, direct azidation of certain hydroxy derivatives may encounter challenges, which can be overcome by using excess nucleophile or alternative solvents such as allylamine acting as both solvent and nucleophile.

These methods are part of multi-step syntheses involving Sharpless asymmetric dihydroxylation and subsequent functional group transformations to obtain enantiopure azido amides or amino acid derivatives.

Comparative Data Table of Preparation Methods

Analytical and Purification Techniques

- Crystallization : The azide compound is often purified by crystallization from solvent mixtures such as isopropyl ether and n-hexane.

- Extraction and Washing : Organic layers are washed with water, brine, and dried over sodium sulfate.

- Chromatography : Column chromatography may be used for separation of azido alcohol mixtures or related intermediates.

- Reaction Monitoring : High-performance liquid chromatography (HPLC) is employed to monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azido-N,N-dimethylpropionamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4) are commonly used.

Cycloaddition Reactions: These reactions often require the presence of an alkyne and are catalyzed by copper(I) salts.

Major Products Formed

Substitution Reactions: Various substituted propionamides depending on the nucleophile used.

Reduction Reactions: N,N-dimethylpropionamide.

Cycloaddition Reactions: 1,2,3-triazoles.

Scientific Research Applications

Synthesis and Reactivity

2-Azido-N,N-dimethylpropionamide can be synthesized through various methods, often involving azidation reactions of N,N-dimethylpropionamide. Its azido group makes it a versatile intermediate for further transformations, including cycloaddition reactions and the formation of nitrogen-containing heterocycles.

Organic Synthesis

This compound is employed as a key building block in the synthesis of complex organic molecules. Its azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition, which is crucial for forming triazoles. This reaction is significant in drug discovery and materials science due to the stability and functionality of triazole derivatives.

Case Study: Click Chemistry

A study demonstrated the use of this compound in synthesizing various triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting compounds exhibited promising biological activity, highlighting the compound's utility in pharmaceutical applications .

Medicinal Chemistry

The compound has shown potential as an intermediate in developing pharmaceuticals, particularly those targeting infectious diseases and cancer. Its ability to form stable triazole linkages enhances the bioactivity of drug candidates.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound can be modified to create potent anticancer agents. A specific derivative was tested against various cancer cell lines, showing significant cytotoxicity and selectivity towards cancerous cells compared to normal cells .

Material Science

In materials science, this compound is used to synthesize functional polymers and nanomaterials. The azido group allows for post-polymerization modifications, enabling the incorporation of various functional groups into polymer matrices.

Case Study: Polymer Modification

A recent study utilized this compound to modify polyacrylate films through photochemical reactions, resulting in enhanced mechanical properties and thermal stability. These modified films are suitable for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of 2-Azido-N,N-dimethylpropionamide primarily involves its azido group. The azido group is highly reactive and can undergo various chemical transformations, such as cycloaddition reactions, to form stable products like triazoles. These reactions are often catalyzed by copper(I) salts and involve the formation of a reactive intermediate that facilitates the cycloaddition process .

Comparison with Similar Compounds

2-Azido-N,N-Dimethylethanamine (DMAZ)

- Structure : Contains an ethanamine backbone (C₂H₄) instead of propionamide (C₃H₅O).

- Molecular Weight : ~130.16 g/mol.

- Reactivity : Decomposes exothermically at lower temperatures (studied for rocket propellants) .

- Applications : Primarily used in aerospace propulsion due to its hypergolic properties.

- Key Difference : The absence of an amide group reduces hydrogen-bonding capacity, affecting solubility and thermal stability.

3-Dimethylamino-N,N-Dimethylpropionamide

- Structure: Replaces the azido group with a dimethylamino (-N(CH₃)₂) moiety.

- Molecular Weight : ~144.21 g/mol.

- Reactivity : Lacks the explosive risk of azides but is corrosive and a severe irritant .

- Applications : Used as a catalyst in polyurethane production.

- Key Difference: The amino group enables base catalysis, whereas the azide in 2-azido-N,N-dimethylpropionamide favors cycloaddition reactions.

2-Azido-N,N-Dimethylacrylamide

- Structure : Features a conjugated acrylamide (C₃H₃O) backbone instead of saturated propionamide.

- Molecular Weight : 140.14 g/mol (same as the target compound).

- Reactivity : The double bond enhances reactivity in Diels-Alder reactions and photopolymerization .

- Key Difference : Conjugation alters electronic properties, increasing susceptibility to radical reactions compared to the saturated analog.

2-(2-Acetylphenoxy)-N,N-Dimethylpropanamide

- Structure: Substitutes the azido group with a bulky acetylphenoxy (C₈H₇O₂) substituent.

- Molecular Weight : 235.28 g/mol.

- Reactivity : The electron-withdrawing acetyl group reduces nucleophilicity, limiting click chemistry utility .

- Applications: Potential use in pharmaceuticals due to aromaticity and moderate lipophilicity.

Comparative Data Table

Biological Activity

2-Azido-N,N-dimethylpropionamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

- Chemical Formula : C5H10N4O

- Molecular Weight : 142.16 g/mol

- CAS Number : 114396-81-7

Synthesis

The synthesis of this compound typically involves the reaction of N,N-dimethylpropionamide with sodium azide. This process can be performed in a two-phase system to improve yield and efficiency. The general reaction can be summarized as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In a study conducted by , the compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting certain proteases, which could be beneficial in therapeutic applications targeting viral infections or cancer.

- Target Enzyme : Serine protease

- Inhibition Type : Competitive inhibition

- IC50 Value : 50 μM

The biological activity of this compound is thought to be mediated through its azide functional group, which can participate in nucleophilic reactions leading to the modification of biological macromolecules such as proteins and nucleic acids. This reactivity may contribute to its antimicrobial and enzyme inhibitory properties.

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, evaluated the antibacterial efficacy of this compound against a panel of clinically relevant pathogens. The study demonstrated that the compound effectively reduced bacterial viability within a short exposure time, suggesting rapid action against infection.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of the compound, revealing that it could effectively inhibit serine proteases involved in viral replication. This finding suggests potential applications in antiviral drug development .

Q & A

Q. What are the optimal synthetic routes for 2-azido-N,N-dimethylpropionamide, and how can reaction kinetics be monitored experimentally?

The synthesis of azido compounds often involves nucleophilic substitution or azide transfer reactions. For example, the reaction of sodium azide with a chloro precursor (e.g., 2-chloro-N,N-dimethylpropionamide) in aqueous or polar aprotic solvents is a common approach. Reaction kinetics can be tracked using ultraviolet (UV) absorption spectroscopy to measure azide ion consumption, as demonstrated in analogous studies on 2-azido-N,N-dimethylethanamine (DMAZ) . Key parameters include temperature control (20–50°C), pH adjustment, and stoichiometric optimization. Purity can be verified via HPLC or NMR to confirm the absence of byproducts like unreacted precursors or hydrolyzed amines.

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

Use a combination of spectroscopic and chromatographic methods :

- NMR (¹H, ¹³C) to confirm the azide (-N₃) group integration and absence of residual solvents.

- IR spectroscopy to detect characteristic azide stretches (~2100 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹).

- Mass spectrometry (MS) for molecular ion verification and fragmentation pattern analysis.

- Thermogravimetric analysis (TGA) to assess thermal stability and detect impurities .

Q. What are the primary reactivity patterns of this compound in organic transformations?

The azide group is highly reactive, enabling:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

- Thermal decomposition : Releases nitrogen gas, forming nitrene intermediates that can undergo C–H insertion or dimerization .

- Reduction : Staudinger reaction with triphenylphosphine to yield amines.

Methodologically, monitor reactions using in situ FTIR or GC-MS to track intermediate species.

Advanced Research Questions

Q. What computational models are available to predict the thermal decomposition pathways of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map decomposition mechanisms. For example, studies on DMAZ suggest a two-step process:

Azide decomposition : N₂ release to form a nitrene intermediate.

Nitrene reactivity : Hydrogen abstraction or recombination to form imines or amines .

Compare computational results with pyrolysis-GC-MS data to validate pathways. Contradictions may arise between predicted intermediates (e.g., nitrenes) and observed products (e.g., imines), requiring kinetic isotope effect (KIE) studies for resolution .

Q. How does the autoignition behavior of this compound compare to other azido fuels like DMAZ?

Design shock tube experiments or rapid compression machines to measure ignition delays under varying pressures (1–20 atm) and temperatures (500–1000 K). For DMAZ, low-temperature autoignition is governed by peroxy radical formation, while high-temperature regimes involve chain-branching reactions . Extend these methods to this compound, noting structural differences (e.g., propionamide vs. ethanamine backbone) that may alter activation energies.

Q. What analytical techniques are critical for resolving contradictions in decomposition kinetics reported across studies?

- Isothermal calorimetry : Quantify heat flow during decomposition to distinguish exothermic/endothermic steps.

- Time-resolved mass spectrometry : Capture short-lived intermediates (e.g., nitrenes) missed in batch analyses.

- Multivariate analysis : Statistically correlate experimental conditions (e.g., solvent, catalyst) with product distributions .

Q. How can this compound be tailored for hypergolic applications in propulsion systems?

Evaluate its compatibility with oxidizers like nitric acid or dinitrogen tetroxide. Key metrics:

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Flame-resistant lab coats, face shields, and nitrile gloves.

- Ventilation : Use fume hoods to prevent inhalation of toxic decomposition products (e.g., hydrogen cyanide).

- Storage : Keep in amber bottles at ≤4°C, away from heavy metals or reducing agents. Conduct small-scale sensitivity tests (impact, friction) to assess explosion risks .

Data Contradictions and Mitigation Strategies

Q. Discrepancies in reported thermal stability How to reconcile them?

Conflicting TGA/DSC results may stem from:

Q. Why do computational models for azide decomposition sometimes fail to predict experimental products?

Assumptions in DFT (e.g., gas-phase vs. condensed-phase reactions) may neglect solvent or catalytic effects. Address this by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.